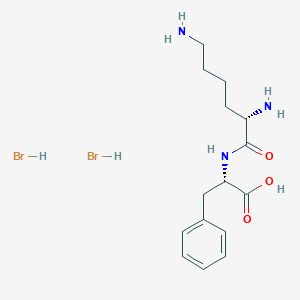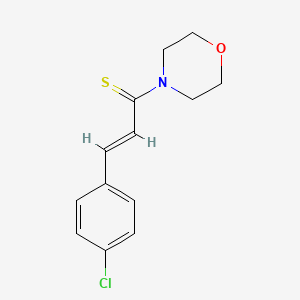
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione is an organic compound characterized by the presence of a chlorophenyl group, a morpholine ring, and a thione group
Méthodes De Préparation
The synthesis of (E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione typically involves the reaction of 4-chlorobenzaldehyde with morpholine and a suitable thionating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione can be compared with similar compounds such as:
(E)-3-(4-chlorophenyl)acrylic acid: This compound shares the chlorophenyl group but lacks the morpholine and thione groups, resulting in different chemical properties and applications.
(E)-1-(3-chlorophenyl)-N-(4-chlorophenyl)methanimine: This compound has a similar chlorophenyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Propriétés
Formule moléculaire |
C13H14ClNOS |
|---|---|
Poids moléculaire |
267.77 g/mol |
Nom IUPAC |
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C13H14ClNOS/c14-12-4-1-11(2-5-12)3-6-13(17)15-7-9-16-10-8-15/h1-6H,7-10H2/b6-3+ |
Clé InChI |
KTYIKNWOWZLMMM-ZZXKWVIFSA-N |
SMILES isomérique |
C1COCCN1C(=S)/C=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
C1COCCN1C(=S)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


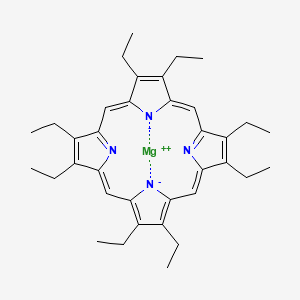

![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)

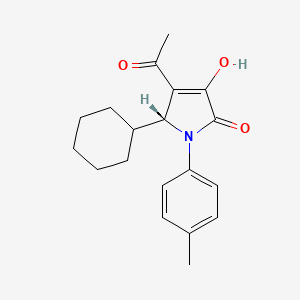

![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)

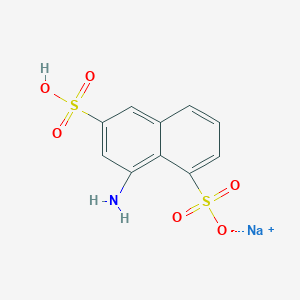

![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
